molecular formula C6H5Cl2NO3S B14851576 4-Chloro-6-methoxypyridine-2-sulfonyl chloride

4-Chloro-6-methoxypyridine-2-sulfonyl chloride

Cat. No.: B14851576
M. Wt: 242.08 g/mol
InChI Key: SAKIOVWJRCHQIP-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxypyridine-2-sulfonyl chloride typically involves the chlorination of 6-methoxypyridine-2-sulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants to a specific temperature to facilitate the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the desired reaction parameters and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, sulfonic acids, and various reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted products. This reactivity is utilized in different chemical synthesis processes to achieve the desired modifications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxypyridine-3-sulfonyl chloride
  • 5-Chloro-2-methoxypyridine-3-sulfonyl chloride
  • 2-Chloro-6-methylpyridine-4-carbonyl chloride

Uniqueness

4-Chloro-6-methoxypyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in various chemical synthesis processes, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H5Cl2NO3S

Molecular Weight

242.08 g/mol

IUPAC Name

4-chloro-6-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-5-2-4(7)3-6(9-5)13(8,10)11/h2-3H,1H3

InChI Key

SAKIOVWJRCHQIP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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